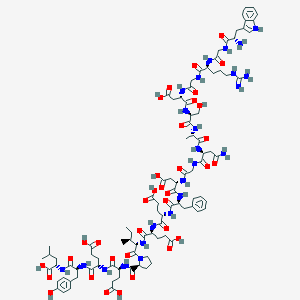
Hirudin (53-64), rgd-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hirudin (53-64), rgd-, also known as Hirudin (53-64), rgd-, is a useful research compound. Its molecular formula is C96H134N24O35 and its molecular weight is 2184.2 g/mol. The purity is usually 95%.
The exact mass of the compound Hirudin (53-64), rgd- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hirudin (53-64), rgd- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hirudin (53-64), rgd- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticoagulant Properties
Mechanism of Action
Hirudin works by directly binding to thrombin, preventing it from converting fibrinogen into fibrin, thus inhibiting clot formation. The RGD sequence further enhances its interaction with integrins on platelets, potentially reducing thrombus formation more effectively than traditional anticoagulants like heparin .
Clinical Applications
- Deep Vein Thrombosis (DVT) : Studies have shown that Hirudin is more effective than heparin in preventing DVT in patients with unstable angina .
- Acute Myocardial Infarction (AMI) : The use of Hirudin in combination with thrombolytic therapy has been investigated for improving outcomes in AMI patients, demonstrating a reduction in thrombus formation during acute events .
Nanomedicine Applications
Recent advancements have led to the development of liposomal formulations of Hirudin for targeted drug delivery. These formulations enhance bioavailability and reduce systemic side effects associated with conventional administration methods.
Diabetic Nephropathy Management
Liposomal Hirudin has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and other inflammatory markers associated with diabetic nephropathy (DN). This application highlights its potential for targeted therapy in renal diseases .
Advantages of Nanomedicine
- Improved Pharmacokinetics : Nanoparticles can enhance the solubility and stability of Hirudin, allowing for more effective delivery.
- Targeted Delivery : By conjugating RGD peptides to nanoparticles, researchers can achieve site-specific delivery to areas of inflammation or injury, such as in DN or cardiovascular diseases .
Vascular Graft Modifications
Hirudin (53-64), rgd- has been explored for its potential to modify vascular grafts, enhancing their biocompatibility and reducing thrombogenicity.
Surface Modification Strategies
- Endothelialization Promotion : The integration of Hirudin into graft materials can stimulate endothelial cell growth and improve integration with host tissues.
- Thrombosis Prevention : By reducing platelet activation through RGD-mediated interactions, Hirudin-modified grafts may lower the risk of thrombosis post-surgery .
Data Summary Table
Case Studies
-
Case Study on DVT Prevention
A clinical trial demonstrated that patients receiving Hirudin showed a significant reduction in DVT incidence compared to those treated with standard heparin therapy. The study highlighted improved patient outcomes and fewer complications related to anticoagulation therapy. -
Nanomedicine for Diabetic Nephropathy
In a preclinical study, liposomal Hirudin was administered to diabetic rats. Results indicated a marked decrease in renal inflammation and fibrosis markers, suggesting potential for clinical translation into human therapies. -
Vascular Graft Integration
A study involving animal models showed that vascular grafts modified with Hirudin exhibited enhanced integration with surrounding tissues and significantly lower rates of thrombosis compared to non-modified grafts.
特性
CAS番号 |
135546-62-2 |
|---|---|
分子式 |
C96H134N24O35 |
分子量 |
2184.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1 |
InChIキー |
QBHXCNOIZXPFAX-CBSKAYLISA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |
Key on ui other cas no. |
135546-62-2 |
配列 |
WGRGDSANGDFEEIPEEYL |
同義語 |
Arg-Gly-Asp-hirudin (53-64) hirudin (53-64), RGD- RGD-hirudin (53-64) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















